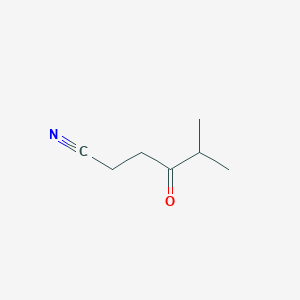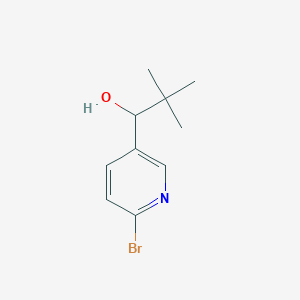
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is a rhodium-based compound with the molecular formula C12H20O8Rh2 and a molecular weight of 498.10. It is known for its applications as a catalyst in various chemical reactions, particularly in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) typically involves the reaction of rhodium(II) acetate with 3,3,3-triphenylpropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of rhodium(II) acetate in a suitable solvent.
- Addition of 3,3,3-triphenylpropionic acid to the solution.
- Stirring the mixture at a specific temperature and for a defined period.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can be involved in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted rhodium complexes .
Wissenschaftliche Forschungsanwendungen
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions such as cyclopropanation, C-H activation, and aziridination.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in various industrial processes that require efficient and selective catalysis.
Wirkmechanismus
The mechanism by which di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) exerts its effects involves its ability to coordinate with organic substrates and facilitate their transformation. The compound’s rhodium centers act as active sites for catalysis, enabling the activation of chemical bonds and the formation of new products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-rhodium(II)tetrakis(acetate): Another rhodium-based catalyst with similar applications in organic synthesis.
Di-rhodium(II)tetrakis(benzoate): A compound with comparable catalytic properties but different ligand structures.
Di-rhodium(II)tetrakis(2,2,2-triphenylacetate): Similar in structure but with variations in the ligand composition.
Uniqueness
Di-rhodium(II)tetrakis(3,3,3-triphenylpropionate) is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C84H68O8Rh2 |
|---|---|
Molekulargewicht |
1411.2 g/mol |
IUPAC-Name |
rhodium(2+);3,3,3-triphenylpropanoate |
InChI |
InChI=1S/4C21H18O2.2Rh/c4*22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;;/h4*1-15H,16H2,(H,22,23);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
NVBRRPXJHDSHMY-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)



![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)





